N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine
Overview
Description
Despropionyl para-Methylfentanyl is a synthetic opioid that is structurally similar to fentanyl, a potent analgesic. It is known for its high affinity for opioid receptors, making it a significant compound in both medical and forensic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Despropionyl para-Methylfentanyl is synthesized from the precursor 4-anilino-N-phenethylpiperidine (4-ANPP). The synthesis involves the following steps:
Formation of 4-ANPP: This is achieved through the reaction of aniline with phenethyl bromide in the presence of a base.
N-Alkylation: The 4-ANPP is then alkylated with para-methylbenzyl chloride under basic conditions to form Despropionyl para-Methylfentanyl.
Industrial Production Methods: The industrial production of Despropionyl para-Methylfentanyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and safety .
Types of Reactions:
Oxidation: Despropionyl para-Methylfentanyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidines
Scientific Research Applications
Despropionyl para-Methylfentanyl is primarily used in forensic and analytical research. It serves as a reference standard for the identification and quantification of fentanyl analogs in biological samples. Additionally, it is used in studies investigating the pharmacokinetics and pharmacodynamics of synthetic opioids .
Mechanism of Action
Despropionyl para-Methylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. The inhibition occurs through the activation of G-protein-coupled receptors, which subsequently inhibit adenylate cyclase, reducing the levels of cyclic AMP .
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid used for pain management.
Carfentanil: An extremely potent fentanyl analog used as a tranquilizer for large animals.
3-Methylfentanyl: Another potent fentanyl analog with similar pharmacological properties
Uniqueness: Despropionyl para-Methylfentanyl is unique due to its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic profiles. Its high affinity for opioid receptors and its use as a reference standard in forensic research highlight its importance .
Properties
IUPAC Name |
N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-7-9-19(10-8-17)21-20-12-15-22(16-13-20)14-11-18-5-3-2-4-6-18/h2-10,20-21H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFZZKQMVFHCCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037087 | |
Record name | Despropionyl p-methylfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28456-20-4 | |
Record name | Despropionyl p-methylfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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